molecular formula C9H11ClN2O3 B8028144 2-Butoxy-3-chloro-5-nitropyridine

2-Butoxy-3-chloro-5-nitropyridine

Cat. No.: B8028144
M. Wt: 230.65 g/mol
InChI Key: CKYLJSHXIZTUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-3-chloro-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a butoxy group at the second position, a chlorine atom at the third position, and a nitro group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-chloro-5-nitropyridine typically involves the nitration of 2-butoxy-3-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the fifth position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to prevent over-nitration and to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloro-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Butoxy-3-chloro-5-aminopyridine.

    Substitution: 2-Butoxy-3-(substituted)-5-nitropyridine.

    Oxidation: this compound derivatives with oxidized butoxy groups.

Scientific Research Applications

2-Butoxy-3-chloro-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-chloro-5-nitropyridine depends on the specific application and the target molecule

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modifying nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

2-Butoxy-3-chloro-5-nitropyridine can be compared with other nitropyridine derivatives, such as:

    3-Bromo-2-chloro-5-nitropyridine: Similar structure but with a bromine atom instead of a butoxy group.

    2-Butoxy-5-chloro-3-nitropyridine: Similar structure but with different substitution positions.

    5-Bromo-2-chloro-3-nitropyridine: Similar structure but with a bromine atom at the fifth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-butoxy-3-chloro-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-2-3-4-15-9-8(10)5-7(6-11-9)12(13)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLJSHXIZTUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.